Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-

Benzamide chemistry Physicochemical profiling Chemical identity

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (CAS 143576-84-5) is a fully synthetic small-molecule substituted benzamide with the molecular formula C₂₃H₂₃NO₄ and a molecular weight of 377.4 g/mol. Its structure combines a 4-phenoxybenzamide core with an N‑[2‑(3,4‑dimethoxyphenyl)ethyl] side chain.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
CAS No. 143576-84-5
Cat. No. B12543913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-
CAS143576-84-5
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC
InChIInChI=1S/C23H23NO4/c1-26-21-13-8-17(16-22(21)27-2)14-15-24-23(25)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,24,25)
InChIKeyFABPCIUDKLHYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (CAS 143576-84-5): Baseline Identity and Structural Class


Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (CAS 143576-84-5) is a fully synthetic small-molecule substituted benzamide with the molecular formula C₂₃H₂₃NO₄ and a molecular weight of 377.4 g/mol [1]. Its structure combines a 4-phenoxybenzamide core with an N‑[2‑(3,4‑dimethoxyphenyl)ethyl] side chain. The compound was originally disclosed in a 1992 patent by Shell Internationale Research Maatschappij B.V. (EP491441 A1) [2], indicating an early industrial interest in this chemotype. Publicly available authoritative database records confirm the compound’s computed physicochemical descriptors (XLogP3 ≈ 4.6, topological polar surface area 56.8 Ų) but do not provide potency, selectivity, or functional activity data [1].

Authenticated 4-phenoxybenzamide scaffold for SAR probe studies
Patent-documented synthetic origin supports IP-referenced research
Reported physicochemical baseline (lipophilicity, polar surface area) for benchmarking

Why Generic Substitution of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide Fails Without Differential Evidence


Even within the narrow structural subclass of N‑phenoxybenzamides, small modifications to the phenoxy substitution pattern and the N‑alkyl side chain can drastically alter target engagement, physicochemical properties, and in‑vivo disposition. For CAS 143576‑84‑5, no publicly accessible head‑to‑head data exist that quantify how its 4‑phenoxybenzamide scaffold differs from the 3‑phenoxy, 4‑benzyloxy, or unsubstituted benzamide analogs with respect to potency, selectivity, metabolic stability, or functional activity. Consequently, a procurement decision that treats any N‑(3,4‑dimethoxyphenethyl)‑benzamide as interchangeable with this compound is unsupported by evidence and carries a high risk of obtaining a molecule with uncharacterized – and potentially divergent – biological performance [1].

Uncharacterized biological divergence

Substituent changes (4‑phenoxy vs. 3,4‑dimethoxy) may invert target engagement or physicochemical behavior without any public comparator data.

No head‑to‑head evidence

Absence of quantitative SAR or functional assay comparisons prevents assumption of interchangeable performance with similar N‑phenethylbenzamides.

Physicochemical shift risk

The 4‑phenoxy group yields distinct lipophilicity and hydrogen‑bonding capacity; analogs lacking this motif may exhibit altered solubility and assay behavior.

Quantitative Differentiation Evidence for Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (143576-84-5)


Structural Identity and Physicochemical Baseline Versus Common N‑Phenethylbenzamide Scaffolds

The compound’s computed logP (XLogP3 = 4.6) and topological polar surface area (56.8 Ų) are derived from its unique combination of a 4‑phenoxy substituent and a 3,4‑dimethoxyphenethyl side chain [1]. The closest identified analog – N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑3,4‑dimethoxybenzamide (CAS 102011‑15‑4) – differs by replacement of the 4‑phenoxy group with a 3,4‑dimethoxy substitution, resulting in a lower molecular weight (345.4 g/mol) and a higher hydrogen‑bond acceptor count (5 vs. 4) that would be expected to alter both lipophilicity and target‑binding geometry [2]. No quantitative biological comparison between the two compounds has been reported in the public domain.

Structural Identity
Data to verify
Target: MW 377.4, HBA 4
Comparator (dimethoxy): MW 345.4, HBA 5
Substituent change shifts lipophilicity and H‑bond profile; SAR attribution requires experimental confirmation.
Computed descriptors only; no bioassay data.
Benzamide chemistry Physicochemical profiling Chemical identity

Patent Provenance and Industrial Heritage as a Differentiation Filter

CAS 143576‑84‑5 was specifically claimed in EP491441 A1 (Shell Internationale Research, 1992) [1]. Many structurally related N‑phenethylbenzamides lack this documented industrial pedigree and appear only in combinatorial libraries without experimental characterization. The patent link provides a verified synthetic route and a defined industrial specification, which reduces the risk of purchasing an uncharacterized isomer or degradation product when sourcing from non‑primary suppliers.

Patent Provenance
Source review
Explicitly disclosed in EP491441 A1 (1992) vs. undocumented analogs.
Traceable patent origin supports procurement confidence and IP context.
Patent documentation; not a bioactivity claim.
Patent history Chemical sourcing Research tool provenance

Procurement‑Relevant Application Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzamide (143576-84-5)


SAR Probe in N‑Phenoxybenzamide Lead‑Optimization Campaigns

The 4‑phenoxy substituent differentiates this compound from the more common 3,4‑dimethoxy, 4‑methoxy, or unsubstituted benzamide scaffolds. Research groups conducting systematic SAR exploration of the benzamide terminus can use CAS 143576‑84‑5 as a structurally authenticated reference point to probe the steric and electronic contributions of a terminal phenoxy ring [1].

IP‑Referenced Starting Material for Derivative Synthesis

Because the compound appears in a 1992 Shell patent (EP491441 A1), it can serve as a prior‑art anchor when designing novel analogs intended for freedom‑to‑operate or patent‑ability assessments [1]. Its use as a synthetic intermediate is supported by the patent’s disclosure of a scalable preparation method.

Physicochemical Benchmarking of Novel Benzamide Libraries

With a reliably computed logP of 4.6 and TPSA of 56.8 Ų, the compound provides a mid‑range lipophilicity standard for calibrating HPLC retention times and computational ADME models in benzamide‑focused discovery programs [2].

Application
Selection Property
Validation Focus
SAR probe for benzamide lead optimization
Authenticated 4‑phenoxy scaffold
Confirm structural identity and purity before use in SAR campaigns
IP‑referenced starting material
Patent‑documented synthetic route
Verify patent linkage and freedom‑to‑operate context
Physicochemical benchmarking
Reported lipophilicity range
Calibrate HPLC retention times and computational ADME models
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